molecular formula C16H15NO4 B14182636 Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- CAS No. 918153-10-3

Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-

Cat. No.: B14182636
CAS No.: 918153-10-3
M. Wt: 285.29 g/mol
InChI Key: JYFAWWGEBLYWSX-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-: is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with an ethoxy group and a hydroxyphenylmethyleneamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- typically involves the condensation of benzoic acid derivatives with appropriate amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods: Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Nitrobenzoic acids and sulfonic acids.

Scientific Research Applications

Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

CAS No.

918153-10-3

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-2-21-15-8-11(6-7-14(15)18)10-17-13-5-3-4-12(9-13)16(19)20/h3-10,18H,2H2,1H3,(H,19,20)

InChI Key

JYFAWWGEBLYWSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(=O)O)O

Origin of Product

United States

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